Compound Description: Moxonidine is a centrally acting antihypertensive drug. It acts as an agonist at imidazoline I1 receptors, which are involved in regulating sympathetic nervous system activity. Moxonidine has a higher selectivity for I1 receptors over α2-adrenoceptors compared to clonidine, resulting in a better therapeutic profile with fewer side effects. []
Relevance: Although Moxonidine shares no direct structural similarity with (3-chloro-4,5-diethoxybenzyl)(4-methoxybenzyl)amine hydrochloride, it is relevant due to its interaction with the imidazoline receptor system. Understanding the structure-activity relationship of imidazoline receptor agonists like Moxonidine can provide insights into designing novel compounds targeting these receptors. This is particularly relevant as I1 receptor agonists show promise in treating hypertension and metabolic syndrome. []
Rilmenidine
Compound Description: Rilmenidine, similar to Moxonidine, is a centrally acting antihypertensive drug that acts as an agonist at imidazoline I1 receptors. It also exhibits a higher selectivity for I1 receptors compared to clonidine, leading to fewer side effects and improved efficacy in treating hypertension. []
Relevance: Rilmenidine, like Moxonidine, is relevant due to its interaction with the imidazoline receptor system, specifically the I1 subtype. While Rilmenidine doesn't share a direct structural resemblance to (3-chloro-4,5-diethoxybenzyl)(4-methoxybenzyl)amine hydrochloride, studying its structure and activity in relation to I1 receptors could contribute to a better understanding of designing compounds targeting this receptor family. This knowledge is valuable given the potential therapeutic benefits of I1 receptor agonists. []
Compound Description: LNP599 is a novel pyrroline derivative and a highly selective agonist for nonadrenergic I1-imidazoline receptors (I1Rs). It exhibits nanomolar affinity for I1Rs while having negligible affinity for a wide array of other receptors, transporters, and enzymes. LNP599 demonstrates good blood-brain barrier permeability and intestinal absorption, making it suitable for both oral and intravenous administration. Notably, LNP599 stimulates adiponectin secretion in adipocytes. []
Relevance: While not structurally identical to (3-chloro-4,5-diethoxybenzyl)(4-methoxybenzyl)amine hydrochloride, LNP599's high selectivity for I1Rs makes it a valuable point of comparison. Investigating the structural features that contribute to LNP599's selectivity for I1Rs could provide insights into designing similar compounds, including potential analogs of (3-chloro-4,5-diethoxybenzyl)(4-methoxybenzyl)amine hydrochloride, with enhanced specificity for desired targets within the imidazoline receptor family. []
CR4056 [2-phenyl-6-(1H-imidazol-1-yl)quinazoline]
Compound Description: CR4056 is a novel I2-imidazoline receptor agonist. Unlike I1 receptor agonists, CR4056 has demonstrated significant analgesic activity in Phase II clinical trials. It holds promise as a potential non-opioid alternative for managing chronic pain. []
Relevance: Although CR4056 is not directly structurally similar to (3-chloro-4,5-diethoxybenzyl)(4-methoxybenzyl)amine hydrochloride, its interaction with the imidazoline receptor system, specifically the I2 subtype, makes it relevant. Studying the structural elements of CR4056 that contribute to its I2 receptor agonism could offer valuable information for designing novel compounds, including potential analogs of (3-chloro-4,5-diethoxybenzyl)(4-methoxybenzyl)amine hydrochloride, with enhanced affinity and selectivity for I2 receptors. []
Compound Description: This compound, identified as compound 29 in the study, exhibits potent antimalarial activity. It displays "curative" activity against Plasmodium berghei in a single subcutaneous dose and demonstrates superior oral suppressive activity against P. berghei compared to standard antimalarial drugs like quinine hydrochloride. This compound has been selected for preclinical toxicological studies and potential clinical trials due to its promising activity profile. []
Relevance: This benzimidazole derivative, while not a direct structural analog of (3-chloro-4,5-diethoxybenzyl)(4-methoxybenzyl)amine hydrochloride, presents a relevant example of a bioactive compound with a substituted benzyl group. Understanding how different substituents on the benzene ring, like the chlorine atoms in this compound, affect biological activity could offer insights into modifying the structure of (3-chloro-4,5-diethoxybenzyl)(4-methoxybenzyl)amine hydrochloride for potentially enhanced or altered pharmacological properties. []
Compound Description: This compound, designated as compound 1 in the study, is a potent inhibitor of purine nucleoside phosphorylase (PNP). PNP inhibitors are investigated for their potential in treating various diseases, including cancer and autoimmune disorders. This compound's development involved the utilization of unique chemical reactions, highlighting the complexity of synthesizing such molecules. []
Relevance: While structurally distinct from (3-chloro-4,5-diethoxybenzyl)(4-methoxybenzyl)amine hydrochloride, the presence of the 3-thienylmethyl substituent in this PNP inhibitor offers a point of comparison. Understanding how different aromatic substituents, like the 3-thienylmethyl group, influence the biological activity of similar compounds could provide valuable insights into modifying the (3-chloro-4,5-diethoxybenzyl)(4-methoxybenzyl)amine hydrochloride structure for potentially optimizing its pharmacological properties. []
Compound Description: This compound, denoted as compound 2, is another potent purine nucleoside phosphorylase (PNP) inhibitor. Similar to compound 1, it highlights the potential of designing and synthesizing structurally diverse PNP inhibitors for therapeutic applications. []
Relevance: Although not a direct structural analog of (3-chloro-4,5-diethoxybenzyl)(4-methoxybenzyl)amine hydrochloride, compound 2, with its 3-thienylmethyl group, offers an interesting comparison point. Examining the impact of this specific aromatic substitution on the biological activity of this PNP inhibitor might provide insights into modifying the (3-chloro-4,5-diethoxybenzyl)(4-methoxybenzyl)amine hydrochloride structure, potentially leading to enhanced or altered pharmacological properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.